1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride
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Overview
Description
1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride is a heterocyclic compound that features both azetidine and benzimidazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical development. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the benzimidazole ring, a fused bicyclic system, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Benzimidazole Ring: The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of Azetidine and Benzimidazole: The final step involves coupling the azetidine and benzimidazole moieties under suitable reaction conditions, such as using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective starting materials, green chemistry principles, and efficient catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as 3-(prop-1-en-2-yl)azetidin-2-one.
Benzimidazole Derivatives: Compounds containing the benzimidazole ring, such as 2-(1H-benzimidazol-2-yl)ethanol.
Uniqueness: 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride is unique due to the combination of azetidine and benzimidazole moieties, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
1-(azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9(2)13-15-11-5-3-4-6-12(11)16(13)10-7-14-8-10;;/h3-6,9-10,14H,7-8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPYJTQIPKWQSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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